molecular formula C11H13ClO2 B1598676 5-Chloro-2-isobutoxybenzaldehyde CAS No. 27590-77-8

5-Chloro-2-isobutoxybenzaldehyde

Cat. No.: B1598676
CAS No.: 27590-77-8
M. Wt: 212.67 g/mol
InChI Key: NPNJQVRTLWNEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H13ClO2. It is characterized by a benzene ring substituted with a chlorine atom at the 5-position and an isobutoxy group at the 2-position, along with an aldehyde group at the 1-position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-isobutoxybenzaldehyde typically involves the following steps:

  • Friedel-Crafts Alkylation: The reaction starts with the alkylation of 2-chlorobenzaldehyde using isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-isobutoxybenzaldehyde undergoes various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and various amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-Chloro-2-isobutoxybenzoic acid.

  • Reduction: 5-Chloro-2-isobutoxybenzyl alcohol.

  • Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-isobutoxybenzaldehyde is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor in the synthesis of pharmaceuticals and other bioactive compounds. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-2-isobutoxybenzaldehyde exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

5-Chloro-2-isobutoxybenzaldehyde is similar to other benzaldehyde derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • 2-Chlorobenzaldehyde: Lacks the isobutoxy group.

  • 3-Chlorobenzaldehyde: Chlorine atom at the 3-position.

  • 4-Chlorobenzaldehyde: Chlorine atom at the 4-position.

These compounds differ in their chemical reactivity and biological activity due to the position of the chlorine atom and the presence of different substituents.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-chloro-2-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNJQVRTLWNEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393778
Record name 5-chloro-2-isobutoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27590-77-8
Record name 5-Chloro-2-(2-methylpropoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27590-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-isobutoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-isobutoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-isobutoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-isobutoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-isobutoxybenzaldehyde
Reactant of Route 5
5-Chloro-2-isobutoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-isobutoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.